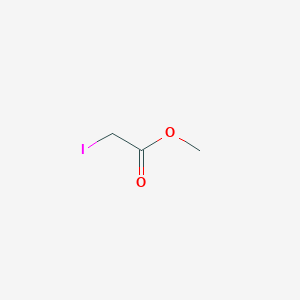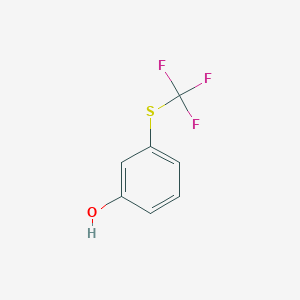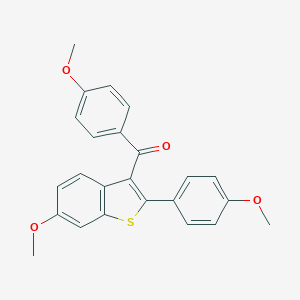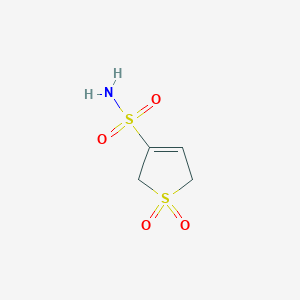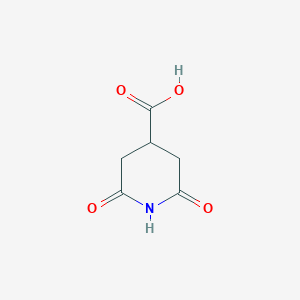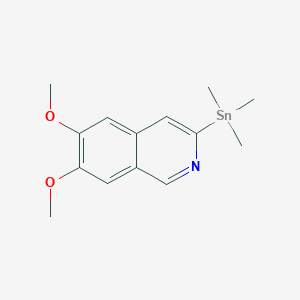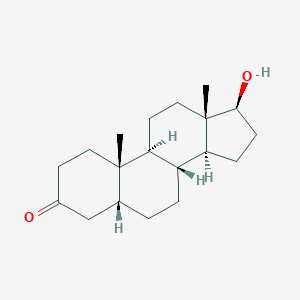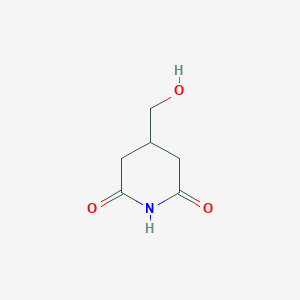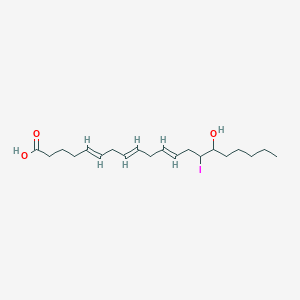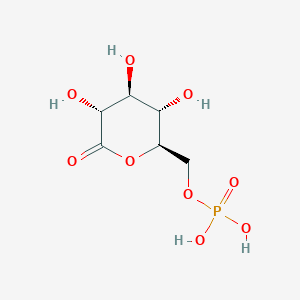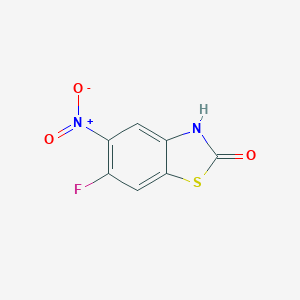
6-fluoro-5-nitro-2(3H)-benzothiazolone
Descripción general
Descripción
6-fluoro-5-nitro-2(3H)-benzothiazolone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FNBT, and it has a molecular formula of C7H3FN2O3S. In
Mecanismo De Acción
The mechanism of action of 6-fluoro-5-nitro-2(3H)-benzothiazolone is not fully understood. However, it is believed to exert its antibacterial activity by inhibiting the activity of bacterial enzymes that are involved in the synthesis of cell wall components. In materials science, the charge-transport properties of this compound are believed to arise from its ability to form π-π stacking interactions with adjacent molecules. In environmental science, the selectivity and sensitivity of this compound towards heavy metal ions are believed to arise from its ability to form coordination complexes with these ions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 6-fluoro-5-nitro-2(3H)-benzothiazolone have not been extensively studied. However, it has been found to exhibit low toxicity towards mammalian cells, making it a promising candidate for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-fluoro-5-nitro-2(3H)-benzothiazolone in lab experiments include its ease of synthesis, low toxicity towards mammalian cells, and potential applications in various fields. The limitations of using this compound in lab experiments include its limited solubility in water and certain organic solvents, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 6-fluoro-5-nitro-2(3H)-benzothiazolone. One direction is the further exploration of its antibacterial activity and potential use as an antibacterial agent. Another direction is the further exploration of its charge-transport properties and potential use in electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in environmental monitoring.
Aplicaciones Científicas De Investigación
6-fluoro-5-nitro-2(3H)-benzothiazolone has been extensively studied for its potential applications in various fields such as medicine, materials science, and environmental science. In medicine, this compound has been studied for its potential use as an antibacterial agent. It has been found to exhibit significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In materials science, 6-fluoro-5-nitro-2(3H)-benzothiazolone has been studied for its potential use in the development of organic semiconductors. It has been found to exhibit good charge-transport properties, making it a promising candidate for use in electronic devices. In environmental science, this compound has been studied for its potential use in the detection of heavy metal ions in water. It has been found to exhibit good selectivity and sensitivity towards certain heavy metal ions, making it a promising candidate for use in environmental monitoring.
Propiedades
Número CAS |
111332-15-1 |
|---|---|
Nombre del producto |
6-fluoro-5-nitro-2(3H)-benzothiazolone |
Fórmula molecular |
C7H3FN2O3S |
Peso molecular |
214.18 g/mol |
Nombre IUPAC |
6-fluoro-5-nitro-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H3FN2O3S/c8-3-1-6-4(9-7(11)14-6)2-5(3)10(12)13/h1-2H,(H,9,11) |
Clave InChI |
JVOFJNPTDFAEEG-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])F)SC(=O)N2 |
SMILES canónico |
C1=C2C(=CC(=C1[N+](=O)[O-])F)SC(=O)N2 |
Sinónimos |
2(3H)-Benzothiazolone,6-fluoro-5-nitro-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B52452.png)
![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)
